molecular formula C20H16BrN3O4 B10999063 4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B10999063
M. Wt: 442.3 g/mol
InChI Key: CJPFPOQKPQJINY-UHFFFAOYSA-N
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Description

4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound with a molecular formula of C({20})H({16})BrN({3})O({4}). This compound features a bromophenyl group, a pyridazinone ring, and a benzoic acid moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps:

  • Formation of the Pyridazinone Ring: : The initial step involves the synthesis of the pyridazinone ring. This can be achieved by reacting 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield 3-(4-bromophenyl)-6-oxopyridazin-1(6H)-one.

  • Acetylation: : The pyridazinone derivative is then acetylated using acetic anhydride to form 3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl acetate.

  • Amidation: : The acetylated product undergoes amidation with 4-aminomethylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring, potentially converting them to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiols (RSH) can be used under appropriate conditions to replace the bromine atom.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives of the pyridazinone ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, the compound can be used to study enzyme interactions and inhibition due to its potential as a ligand for various biological targets. Its structure allows it to interact with proteins and enzymes, making it useful in biochemical assays.

Medicine

In medicine, 4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid may have potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed as a drug candidate for various diseases, although specific applications would require extensive research and clinical trials.

Industry

Industrially, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for use in specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and pyridazinone ring allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context and require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A simpler compound with a bromophenyl group and acetic acid moiety.

    4-(4-Bromophenoxy)benzoic acid: Contains a bromophenyl group and benzoic acid moiety but lacks the pyridazinone ring.

    3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-one: A precursor in the synthesis of the target compound, containing the pyridazinone ring and bromophenyl group.

Uniqueness

4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is unique due to its combination of a bromophenyl group, pyridazinone ring, and benzoic acid moiety

Properties

Molecular Formula

C20H16BrN3O4

Molecular Weight

442.3 g/mol

IUPAC Name

4-[[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C20H16BrN3O4/c21-16-7-5-14(6-8-16)17-9-10-19(26)24(23-17)12-18(25)22-11-13-1-3-15(4-2-13)20(27)28/h1-10H,11-12H2,(H,22,25)(H,27,28)

InChI Key

CJPFPOQKPQJINY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

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